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Compound of Interest
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Cat. No.: B1212742 Get Quote

Introduction

Divema, a copolymer of styrene and maleic acid (SMA), is a versatile amphiphilic polymer

widely recognized for its utility in creating stable polymeric micelles for drug delivery.[1][2] Its

biocompatible nature and ability to self-assemble in aqueous solutions make it an excellent

candidate for encapsulating hydrophobic anti-cancer agents, potentially enhancing their

solubility, circulation time, and tumor accumulation via the Enhanced Permeability and

Retention (EPR) effect.[2] The Colon 26 (C26) adenocarcinoma model is a well-established,

syngeneic murine model that is highly tumorigenic in BALB/c mice.[3][4][5] It is frequently used

in colorectal cancer research and for studying cancer cachexia.[6][7][8]

This document provides detailed protocols for the preparation and evaluation of a hypothetical

Divema-based formulation of a chemotherapeutic agent ("Drug-X," representing a generic

hydrophobic drug) in a C26 adenocarcinoma model. These guidelines are intended for

researchers in oncology, pharmacology, and drug development.

Protocol 1: Preparation and Characterization of
Divema-Drug-X Micelles
This protocol details the hydrolysis of poly(styrene-co-maleic anhydride) and the subsequent

loading of a hydrophobic drug to form Divema-Drug-X micelles.

Materials:
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Poly(styrene-co-maleic anhydride) (SMA)

Sodium Hydroxide (NaOH)

Hydrochloric Acid (HCl)

Drug-X (hydrophobic chemotherapeutic agent)

Dimethyl Sulfoxide (DMSO)

Deionized Water

Dialysis tubing (e.g., 3.5 kDa MWCO)

Procedure:

SMA Hydrolysis:

Prepare a 0.1 M NaOH solution and heat to 60-70°C.

Slowly add SMA powder to the heated NaOH solution while stirring continuously to

dissolve the polymer.

Maintain the solution at 60-70°C for 24 hours to ensure complete hydrolysis of the maleic

anhydride groups.[2]

Allow the solution to cool to room temperature. Adjust the pH to 7.0-7.4 using 0.1 M HCl.

This solution is now hydrolyzed SMA (Divema).

Drug-X Encapsulation:

Dissolve a known quantity of Drug-X in a minimal volume of DMSO.

Dilute the hydrolyzed SMA solution with deionized water to a final concentration of

approximately 10 mg/mL.

Add the Drug-X/DMSO solution dropwise to the stirring SMA solution. The solution may

become temporarily cloudy.
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Continue stirring for 2-4 hours at room temperature to allow for micelle formation and drug

encapsulation.

Purification and Sterilization:

Transfer the micelle solution to dialysis tubing and dialyze against deionized water for 24-

48 hours, with frequent water changes, to remove free Drug-X and DMSO.

Recover the purified Divema-Drug-X micelle solution from the dialysis bag.

Sterilize the final solution by passing it through a 0.22 µm syringe filter.

Store the sterile solution at 4°C, protected from light.

Characterization:

Particle Size and Zeta Potential: Analyze the micelle size, polydispersity index (PDI), and

surface charge using Dynamic Light Scattering (DLS).

Drug Loading and Encapsulation Efficiency: Lyophilize a known volume of the micelle

solution. Dissolve the dried micelles in a suitable solvent (e.g., DMSO) to disrupt them and

measure the Drug-X concentration using UV-Vis spectroscopy or HPLC. Calculate Drug

Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

DLC (%) = (Weight of drug in micelles / Total weight of micelles) x 100

EE (%) = (Weight of drug in micelles / Initial weight of feeding drug) x 100

Data Presentation: Physicochemical Properties of
Divema-Drug-X Micelles
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Parameter Hypothetical Value

Mean Diameter (nm) 85 ± 5 nm

Polydispersity Index (PDI) < 0.2

Zeta Potential (mV) -30 ± 4 mV

Drug Loading Content (%) 15%

Encapsulation Efficiency (%) > 90%

Protocol 2: In Vivo Antitumor Efficacy in C26 Model
This protocol describes the establishment of a subcutaneous C26 tumor model and the

subsequent evaluation of the antitumor efficacy of the Divema-Drug-X formulation.

Materials:

Colon 26 (C26) cell line[4]

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)

Phosphate Buffered Saline (PBS), sterile

Trypsin-EDTA

Female BALB/c mice (6-8 weeks old)[3][9]

Divema-Drug-X formulation

Control vehicle (e.g., sterile PBS or empty Divema micelles)

Free Drug-X solution

Calipers

Procedure:

Cell Culture:
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Culture C26 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5%

CO2 humidified incubator.

Passage cells upon reaching 80-90% confluency.

Tumor Implantation:

Harvest C26 cells using Trypsin-EDTA and wash twice with sterile PBS.

Resuspend cells in sterile PBS to a final concentration of 1 x 10^7 cells/mL.

Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of

each BALB/c mouse.[10]

Treatment:

Monitor tumor growth daily. When tumors reach a palpable volume of approximately 80-

100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Group 1: Vehicle Control (e.g., PBS i.v.)

Group 2: Free Drug-X (e.g., 5 mg/kg i.v.)

Group 3: Divema-Drug-X (e.g., 5 mg/kg Drug-X equivalent i.v.)

Administer treatments intravenously via the tail vein every three days for a total of four

injections.

Monitoring and Endpoint:

Measure tumor dimensions with calipers every other day and calculate tumor volume

using the formula: Volume = (Length x Width²) / 2.

Record mouse body weight every other day as an indicator of systemic toxicity and

cancer-induced cachexia.[7][8]

Euthanize mice when tumors reach a predetermined size (e.g., 1500 mm³) or at the end of

the study period (e.g., Day 21).
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Excise tumors, weigh them, and process for further analysis (e.g., histology,

immunohistochemistry).

Data Presentation: In Vivo Antitumor Efficacy
Treatment Group

Mean Final Tumor Weight
(mg) ± SD

Tumor Growth Inhibition
(%)

Vehicle Control 1250 ± 150 -

Free Drug-X 750 ± 110 40%

Divema-Drug-X 310 ± 85 75%

Visualizations
Divema Micelle Formation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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